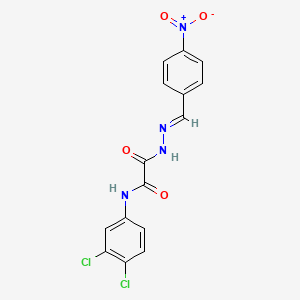
3,3'-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of biscoumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked by a methylene bridge to a 2-butyl-4-chloro-1H-imidazol-5-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) typically involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde in the presence of a catalyst. One common method is the microwave-assisted, methanesulfonic acid-catalyzed reaction of 4-hydroxycoumarin and aromatic aldehydes in ethanol . This method offers high yield, short reaction time, and low energy consumption.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticoagulant, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Wirkmechanismus
The mechanism of action of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell migration.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Known for its anticancer properties.
3,3’-((2-chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Exhibits antibacterial activity.
3,3’-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one): Used in various biological assays.
Uniqueness
The uniqueness of 3,3’-((2-Butyl-4-chloro-1H-imidazol-5-yl)methylene)bis(4-hydroxy-2H-chromen-2-one) lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of butyl and chloro substituents on the imidazole ring enhances its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C26H21ClN2O6 |
|---|---|
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
3-[(2-butyl-4-chloro-1H-imidazol-5-yl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C26H21ClN2O6/c1-2-3-12-17-28-21(24(27)29-17)18(19-22(30)13-8-4-6-10-15(13)34-25(19)32)20-23(31)14-9-5-7-11-16(14)35-26(20)33/h4-11,18,30-31H,2-3,12H2,1H3,(H,28,29) |
InChI-Schlüssel |
YDLKVAMYKVCOFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


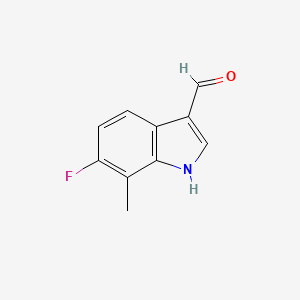
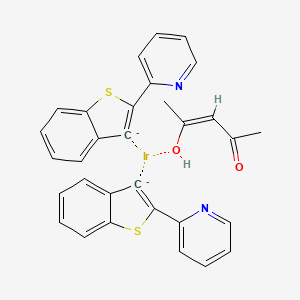
![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
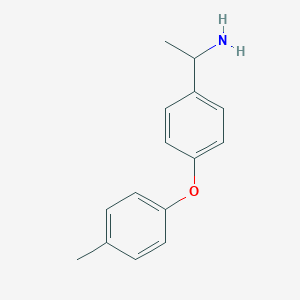
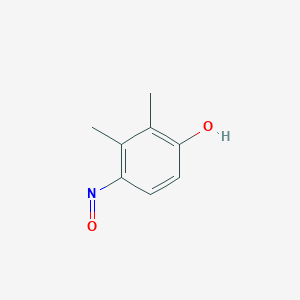
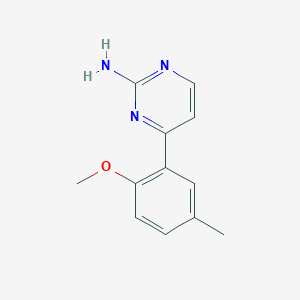
![3-({4-[(E)-(2,6-Dichlorophenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B15086791.png)
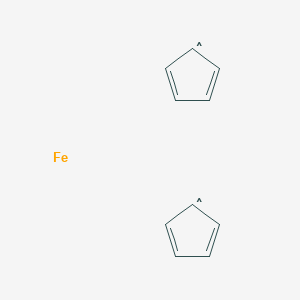
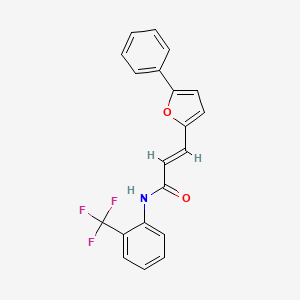
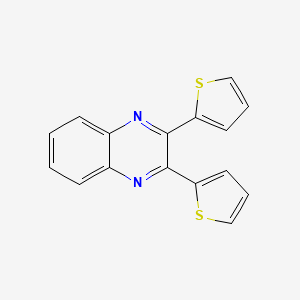
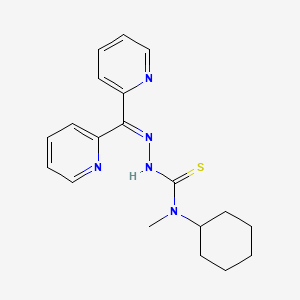
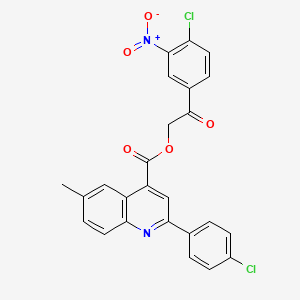
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)
